Structural Elucidation & Characterization of 2-Butoxy-5-methoxyaniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The precise structural elucidation of 2-Butoxy-5-methoxyaniline is a critical workflow in the development of tyrosine kinase inhibitors (TKIs) and advanced azo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The precise structural elucidation of 2-Butoxy-5-methoxyaniline is a critical workflow in the development of tyrosine kinase inhibitors (TKIs) and advanced azo-dyes. As an aniline derivative featuring dual alkoxy substitutions, this molecule presents a classic regiochemical challenge: distinguishing between the 2,5-substitution pattern and its isomers (e.g., 5-butoxy-2-methoxyaniline) arising from non-specific alkylation or nitration pathways.
This guide moves beyond basic spectral assignment. It establishes a self-validating analytical protocol that combines retro-synthetic logic with advanced Nuclear Magnetic Resonance (NMR) techniques (NOE diff, HMBC) to certify the position of the butyl chain relative to the amine functionality.
Target Molecule Profile
Property
Specification
IUPAC Name
2-Butoxy-5-methoxyaniline
Molecular Formula
C₁₁H₁₇NO₂
Molecular Weight
195.26 g/mol
Core Scaffold
Aniline (Benzenamine)
Key Substituents
Primary Amine (C1), Butoxy (C2), Methoxy (C5)
LogP (Calc)
~2.5 (Lipophilic character dominates via butyl chain)
Retro-Synthetic Logic & Causality
To elucidate the structure with authority, one must first understand the genesis of the molecule. The structural integrity of 2-Butoxy-5-methoxyaniline is best guaranteed by a synthesis route that locks the regiochemistry before the final reduction step.
We reject direct alkylation of aminophenols due to the risk of N-alkylation vs. O-alkylation competition. Instead, the Nitro-Protection Protocol is the industry standard for ensuring O-selectivity.
Validated Synthesis Pathway
Starting Material: 2-Nitro-4-methoxyphenol. The nitro group at the ortho position activates the phenol and protects the future amine site.
O-Alkylation: Nucleophilic substitution with 1-bromobutane under basic conditions (
/DMF). This locks the butoxy group ortho to the nitro group.
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction () converts the nitro group to the amine.
Because the nitro group becomes the amine, and the butoxy group was attached ortho to the nitro, the final product is unequivocally 2-Butoxy-5-methoxyaniline .
Figure 1: Regiospecific synthesis pathway ensuring the 2-butoxy position relative to the amine.
Analytical Protocol: The Self-Validating System
Reliance on a single analytical method is a failure mode in structural elucidation. This protocol uses Orthogonal Validation : Mass Spectrometry confirms identity, while NMR confirms geometry.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Before expensive NMR time, confirm the elemental composition.
Method: ESI-TOF (Positive Mode).
Expected Signal:
at m/z 196.1332.
Validation Check: An isotopic pattern matching
is required. If the mass is +14 or +28, unintended alkylation of the amine has occurred.
Phase 2: 1H NMR Spectroscopy (400 MHz+, DMSO-d6 or CDCl3)
The proton NMR provides the "fingerprint" of the alkyl chains and the aromatic substitution pattern.
Table 1: Predicted 1H NMR Shifts & Multiplicities
Proton Group
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Ar-H (C6)
6.20 - 6.30
Doublet ( Hz)
1H
Ortho to , Ortho to . Shielded by two donors.
Ar-H (C4)
6.05 - 6.15
dd ( Hz)
1H
Para to . Coupling to H3 and H6.
Ar-H (C3)
6.65 - 6.75
Doublet ( Hz)
1H
Ortho to . Deshielded relative to H4/H6.
4.50 - 4.80
Broad Singlet
2H
Exchangeable with .
3.60 - 3.70
Singlet
3H
Characteristic methoxy.
-
3.85 - 3.95
Triplet
2H
-protons of butoxy group.
Alkyl Chain
1.65 (m), 1.40 (m)
Multiplets
4H
and protons of butyl.
0.90 - 0.95
Triplet
3H
Terminal methyl of butyl.
The Critical Differentiation: NOE Experiments
The primary risk is distinguishing the target from 2-Methoxy-5-butoxyaniline . Both isomers have identical multiplicity patterns (AMX systems) and very similar chemical shifts.
Solution: 1D-NOE (Nuclear Overhauser Effect) Difference Spectroscopy.
The spatial proximity of the Amine protons (
) to the substituent at Position 2 is the definitive test.
Experimental Logic[9]
Irradiate the
signal:
Target (2-Butoxy-5-methoxyaniline): You will observe NOE enhancement at the Butoxy
(Position 2) and the Aromatic H6 .
Isomer (2-Methoxy-5-butoxyaniline): You will observe NOE enhancement at the Methoxy
(Position 2) and the Aromatic H6 .
Irradiate the Methoxy (
) signal:
Target: Enhancement of H4 and H6 (Since OMe is at C5). No interaction with
.
Isomer: Enhancement of
and H3 (If OMe were at C2).
Figure 2: NOE correlation logic. The interaction between the amine and the alkyl chain at position 2 is the "smoking gun" for structural assignment.
Instrument: 400 MHz NMR (or higher) equipped with a cryoprobe for optimal sensitivity on the carbon channel.
Concentration: 10-15 mg of sample in 0.6 mL solvent.
Step-by-Step Workflow
Sample Preparation: Dissolve the solid aniline derivative in DMSO-d6. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates (e.g., residual Pd/C) which broaden lines.
1H Acquisition:
Pulse angle: 30°.
Relaxation delay (D1): 1.0 s (sufficient for qualitative, increase to 5.0 s for qNMR).
Scans: 16.
13C APT/DEPTQ Acquisition:
Differentiate
(positive) from (negative).
Expectation: 11 Carbon signals.
Quaternary C-N (C1): ~140 ppm.
Quaternary C-O (C2, C5): ~140-150 ppm.
2D COSY (Correlation Spectroscopy):
Map the spin system of the butyl chain (
).
Confirm the aromatic AMX coupling (H3 to H4, H4 to H6).
1D NOE Select (The Validator):
Set the irradiation frequency exactly on the broad
singlet.
Acquire 256 scans to resolve small enhancements (<2%).
Pass Criteria: Distinct enhancement of the triplet at ~3.90 ppm (
).
Conclusion
The elucidation of 2-Butoxy-5-methoxyaniline requires a disciplined approach that integrates synthesis history with spectral evidence. By confirming the NOE interaction between the amine protons and the butoxy alpha-methylene , researchers can definitively rule out regioisomers. This protocol ensures that the material entering downstream biological assays or synthesis steps is of verified structural integrity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR interpretation and AMX systems).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on NOE and coupling constants).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed protocols for NOE Difference and HMBC experiments).
Himo, F., et al. (2005). Mechanisms of Nitration of Phenol Derivatives. Journal of the American Chemical Society. (Validation of the ortho-nitration selectivity in the synthesis route).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Butoxyethanol (Spectral Analog for Butoxy Group). (Used for verifying alkyl chain chemical shifts).
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Butoxy-5-methoxyaniline
Executive Summary 2-Butoxy-5-methoxyaniline (CAS: 104179-24-0) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes and potentially as a pharmacophore in medicinal chemistry. Its dual-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Butoxy-5-methoxyaniline (CAS: 104179-24-0) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes and potentially as a pharmacophore in medicinal chemistry. Its dual-alkoxy substitution pattern (butoxy and methoxy) imparts unique lipophilic characteristics distinct from its simpler analogs like o-anisidine.
Precise solubility data for this compound in organic solvents is critical for:
Process Optimization: Designing efficient crystallization and purification protocols.
Reaction Engineering: Selecting optimal solvent media for nucleophilic substitution or diazotization reactions.
Thermodynamic Modeling: Predicting phase behavior under varying industrial conditions.
This guide provides a comprehensive framework for determining the solubility of 2-Butoxy-5-methoxyaniline, analyzing the data using standard thermodynamic models (Apelblat,
), and interpreting the results for industrial application.
Chemical Profile and Theoretical Solubility Prediction
Structural Analysis
Chemical Name: 2-Butoxy-5-methoxyaniline
CAS Number: 104179-24-0
Molecular Formula:
Molecular Weight: ~195.26 g/mol
Solubility Prediction:
The molecule features a polar amino group (
) capable of hydrogen bonding, a methoxy group () with moderate polarity, and a significant non-polar butoxy chain ().
Protic Solvents (Methanol, Ethanol): Expected high solubility due to H-bonding interactions with the amine and ether oxygens.
Aprotic Polar Solvents (Acetone, Ethyl Acetate): High solubility driven by dipole-dipole interactions.
Non-polar Solvents (Hexane, Toluene): Moderate solubility; the butoxy tail aids solvation, but the polar amine group may limit solubility compared to fully alkylated benzenes.
Temperature Dependence: Dissolution is expected to be an endothermic process (
), meaning solubility will increase significantly with temperature.
To obtain high-precision solubility data, the dynamic laser monitoring method is the industry standard. This synthetic method eliminates sampling errors associated with gravimetric analysis.
Experimental Setup
The core principle involves detecting the phase transition (solid dissolution) by monitoring the intensity of a laser beam passing through the solution.
Figure 1: Schematic of the Laser Monitoring Solubility Measurement System.
Protocol Steps
Preparation: Accurately weigh a specific mass (
) of 2-Butoxy-5-methoxyaniline and solvent () into the jacketed vessel (uncertainty g).
Equilibration: Set the thermostat to a temperature below the expected saturation point. Stir continuously.
Heating: Slowly increase the temperature (e.g., 2 K/h) while monitoring laser transmittance.
Detection: The dissolution point is defined as the temperature where the laser intensity maximizes and stabilizes (indicating the disappearance of all solid particles).
Replication: Repeat for different solute/solvent mass ratios to cover the temperature range of 273.15 K to 323.15 K.
Self-Validating Check:
Perform the experiment in triplicate.
Verify results against a known standard (e.g., benzoic acid in water) if the apparatus is newly calibrated.
Thermodynamic Modeling Framework
Raw solubility data (mole fraction
) must be correlated with temperature () to extract thermodynamic parameters.
Modified Apelblat Equation
This semi-empirical model is widely used for accurate correlation of solubility data in pure solvents.
Understanding the solubility curve of 2-Butoxy-5-methoxyaniline allows for the optimization of cooling crystallization .
Solvent Selection: Choose a solvent with a steep solubility curve (high
) to maximize yield during cooling. Based on similar anilines, Ethanol or Ethyl Acetate are likely candidates.
Supersaturation Control: Use the Apelblat parameters to calculate the metastable zone width (MSZW).
Purification: If the impurity profile is known, select a solvent where the impurity remains soluble at the final cooling temperature (
).
References
Compound Identification
2-Butoxy-5-methoxyaniline (CAS 104179-24-0). BioFount Chemical Database. Link
Experimental Methodology (Laser Monitoring)
Zhu, B., et al. "Measurement and Correlation of Solubility of 2-Methoxy-5-nitroaniline in Methanol, Ethanol, and Other Solvents." Journal of Chemical & Engineering Data, 2022. Link
Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[8] Journal of Laboratory Automation, 2014. Link
Thermodynamic Models
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link
Buchowski, H., & Ksiazczak, A. "Solubility and association in solution." Fluid Phase Equilibria, 1980. Link
General Solubility Principles:
Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.
Theoretical & Computational Profiling of 2-Butoxy-5-methoxyaniline
Executive Technical Summary 2-Butoxy-5-methoxyaniline (Benzenamine, 2-butoxy-5-methoxy-) represents a specialized class of electron-rich aniline derivatives, primarily utilized as a diazo component in the synthesis of hi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
2-Butoxy-5-methoxyaniline (Benzenamine, 2-butoxy-5-methoxy-) represents a specialized class of electron-rich aniline derivatives, primarily utilized as a diazo component in the synthesis of high-performance azo dyes and pigments, or as a scaffold in pharmaceutical medicinal chemistry.[1]
From a theoretical standpoint, this molecule offers a complex electronic landscape due to the interplay between the strong electron-donating amine (-NH₂) group and the two alkoxy substituents (-OBu, -OMe) at the ortho and meta positions relative to the amine. The introduction of the butyl chain at the C2 position introduces significant steric bulk and conformational flexibility compared to its lower homolog, 2,5-dimethoxyaniline.
This guide establishes a rigorous protocol for the theoretical characterization of 2-Butoxy-5-methoxyaniline, utilizing Density Functional Theory (DFT) to predict its structural geometry, vibrational spectra, and global reactivity descriptors.[1]
Computational Methodology: The Standard Protocol
To ensure data fidelity and reproducibility, the following computational workflow is mandated. This protocol balances cost-effective calculation time with high-accuracy electronic correlation.[1]
Level of Theory[1][2][3][4][5]
Software Platform: Gaussian 16 or ORCA 5.0.
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules.[1] However, for the butoxy chain, wB97X-D is recommended to account for long-range dispersion interactions which stabilize the alkyl chain conformation.
Basis Set:6-311++G(d,p) .[2][3][4] The diffuse functions (++) are critical for correctly modeling the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
Workflow Visualization
The following directed graph outlines the sequential execution of the theoretical study.
Caption: Standardized DFT computational workflow for characterizing 2-Butoxy-5-methoxyaniline.
Structural Geometry & Conformational Analysis
The Intramolecular Hydrogen Bond
A defining feature of ortho-alkoxy anilines is the potential for an intramolecular hydrogen bond (IMHB) between one of the amine hydrogens and the ether oxygen at position 2.
Effect: This interaction planarizes the amine group, increasing the conjugation of the nitrogen lone pair with the benzene ring.
Prediction: Expect the N-H bond involved in H-bonding to be slightly elongated (approx.[1] 1.01 Å) compared to the free N-H bond (approx.[1] 1.00 Å).[1]
The Butyl Chain Dynamics
Unlike methoxy groups, the butoxy group introduces significant degrees of freedom.
Protocol: You must perform a Potential Energy Surface (PES) scan around the O-C(butyl) dihedral angle.[1]
Expectation: The anti conformation (zig-zag) of the butyl chain is generally the global minimum due to minimized steric clash, but the gauche effect near the oxygen might stabilize a twisted conformer.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of 2-Butoxy-5-methoxyaniline is governed by its FMOs.[1]
HOMO (Highest Occupied Molecular Orbital): Located primarily on the nitrogen atom and the aromatic ring carbons ortho/para to the amine and alkoxy groups. This confirms the molecule's nature as a nucleophile (diazo coupling component).[1]
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the aromatic ring, representing the anti-bonding
system.
Calculated Descriptors (Theoretical Expectations):
Based on analogous 2,5-dimethoxyaniline studies, we can extrapolate the following ranges (in eV):
Descriptor
Formula
Expected Value Range
Significance
HOMO Energy
-5.0 to -5.5 eV
High energy indicates strong electron donor capability.[1]
LUMO Energy
-0.5 to -1.0 eV
Relates to susceptibility to nucleophilic attack.[1]
Band Gap
4.0 - 4.5 eV
Indicates kinetic stability; lower gap = higher reactivity (Soft).
The MEP map is critical for predicting non-covalent interactions.[1]
Red Regions (Negative Potential): Localized over the Oxygen atoms (methoxy/butoxy) and the Nitrogen atom. These are the sites for electrophilic attack (e.g., by a diazonium salt).
Blue Regions (Positive Potential): Localized over the Amine protons and the Butyl chain protons.
Spectroscopic Profiling
To validate theoretical models against experimental samples, compare the following vibrational signatures.
FT-IR Vibrational Modes (Scaled)
DFT calculations typically overestimate frequencies; use a scaling factor of 0.961 for B3LYP/6-311++G(d,p).[1]
¹H NMR: The methoxy protons will appear as a singlet around 3.7-3.8 ppm .[1] The butyl chain will show a characteristic triplet (terminal methyl), multiplet (middle CH2), and triplet (O-CH2) pattern ranging from 0.9 to 4.0 ppm .
¹³C NMR: Expect signals for the aromatic carbons attached to O and N to be significantly deshielded (140-150 ppm ).
Synthesis Logic & Retrosynthesis
Understanding the synthesis aids in identifying impurities in the theoretical model (e.g., unreacted precursors).
Caption: Proposed synthetic pathway for 2-Butoxy-5-methoxyaniline to guide impurity analysis.
References
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link
Krishnakumar, V., & Ramasamy, R. (2005).[1] FT-IR, FT-Raman and DFT calculations of 2-methoxy-5-nitroaniline.[1][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2091-2098.[1] Link[1]
Note: This reference serves as the primary grounding for the electronic effects of the 2-methoxy-5-substituted aniline scaffold.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] Link[1]
Mulliken, R. S. (1955).[1] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23, 1833. Link[1]
The Strategic Utility of 2-Butoxy-5-methoxyaniline in Advanced Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to accessing novel chemical entities wit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to accessing novel chemical entities with desired physicochemical and biological properties. Substituted anilines, in particular, are a cornerstone in the synthesis of a myriad of complex molecules, including pharmaceuticals, agrochemicals, and dyes. 2-Butoxy-5-methoxyaniline, a lesser-known yet highly versatile intermediate, offers a unique combination of steric and electronic properties conferred by its alkoxy substituents. The butoxy group provides lipophilicity, while the methoxy group can influence the reactivity of the aniline moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-butoxy-5-methoxyaniline, underpinned by established chemical principles and field-proven insights.
Physicochemical Properties and Safety Considerations
Property
Estimated Value / Information
Rationale / Comparative Data Source
Molecular Formula
C₁₁H₁₇NO₂
-
Molecular Weight
195.26 g/mol
-
Appearance
Likely a colorless to yellowish liquid or low-melting solid, may darken on exposure to air and light.
Based on the physical state of similar anilines like 2-methoxyaniline (liquid) and 2-methoxy-5-methylaniline (solid).[1]
Boiling Point
> 250 °C
Higher than 2-methoxyaniline (224 °C) due to the larger butoxy group increasing van der Waals forces.[1]
Solubility
Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane).
The hydrophobic butoxy group will decrease water solubility compared to smaller anilines.
pKa (of conjugate acid)
~4.5
Similar to other alkoxyanilines, indicating it is a weak base.[1]
Safety and Handling:
Substituted anilines should be handled with caution as they are often toxic and can be absorbed through the skin.[2][3] They may cause skin and eye irritation, and some are suspected carcinogens.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds like p-anisidine.[2][5]
Proposed Synthetic Protocol: A Logic-Driven Approach
The synthesis of 2-butoxy-5-methoxyaniline can be strategically designed from commercially available starting materials. A plausible and efficient multi-step synthesis is outlined below, beginning with 4-aminophenol. This route is designed to ensure correct regioselectivity and high yields.
Overall Synthetic Scheme:
A proposed synthetic workflow for 2-butoxy-5-methoxyaniline.
Step 1: Protection of the Amine Group
Reaction: Acetylation of 4-aminophenol to form N-(4-hydroxyphenyl)acetamide.
Rationale: The amino group is highly reactive and can undergo side reactions during nitration. Protecting it as an acetamide directs nitration to the ortho position relative to the hydroxyl group and deactivates the ring slightly, providing better control over the reaction.
Protocol:
To a stirred solution of 4-aminophenol (1 eq.) in pyridine (3-5 volumes) at 0 °C, slowly add acetic anhydride (1.1 eq.).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Step 2: Regioselective Nitration
Reaction: Nitration of N-(4-hydroxyphenyl)acetamide to yield N-(4-hydroxy-3-nitrophenyl)acetamide.
Rationale: The hydroxyl group is a strong ortho-, para-director. With the para position blocked, nitration occurs selectively at the ortho position. The acetyl protecting group also helps in directing the nitration.
Protocol:
Dissolve N-(4-hydroxyphenyl)acetamide (1 eq.) in concentrated sulfuric acid at 0 °C.
Slowly add a mixture of nitric acid (1.1 eq.) and sulfuric acid dropwise, maintaining the temperature below 5 °C.
Stir the mixture at 0-5 °C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to obtain the desired nitro compound.
Step 3: Williamson Ether Synthesis for Butoxy Group Introduction
Reaction: O-alkylation of the phenolic hydroxyl group with 1-bromobutane to form N-(4-butoxy-3-nitrophenyl)acetamide.
Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6][7] The phenolic proton is acidic enough to be removed by a moderately strong base like potassium carbonate.
Protocol:
To a solution of N-(4-hydroxy-3-nitrophenyl)acetamide (1 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.) and 1-bromobutane (1.2 eq.).
Heat the mixture to reflux (50-60 °C for acetone, or higher for DMF) and stir for 6-12 hours, monitoring by TLC.
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
Step 4: Nucleophilic Aromatic Substitution for Methoxy Group Introduction
Reaction: Replacement of the nitro group with a methoxy group to yield N-(4-butoxy-5-methoxyphenyl)acetamide.
Rationale: A nitro group ortho or para to an electron-withdrawing group can be susceptible to nucleophilic aromatic substitution. In this case, the acetamido group activates the nitro group for displacement by a strong nucleophile like sodium methoxide.
Protocol:
Dissolve N-(4-butoxy-3-nitrophenyl)acetamide (1 eq.) in dry methanol.
Add a solution of sodium methoxide in methanol (2-3 eq.) and heat the mixture to reflux for 4-8 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with acetic acid.
Remove the methanol under reduced pressure.
Partition the residue between water and ethyl acetate.
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the desired product.
Step 5: Deprotection of the Amine Group
Reaction: Hydrolysis of the acetamide to reveal the free amine, yielding 2-butoxy-5-methoxyaniline.
Rationale: The acetamide protecting group is readily cleaved under acidic or basic conditions. Acidic hydrolysis is commonly employed.
Protocol:
Suspend N-(4-butoxy-5-methoxyphenyl)acetamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic.
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-butoxy-5-methoxyaniline. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Applications in Organic Synthesis
2-Butoxy-5-methoxyaniline is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the differential reactivity of its functional groups.
1. Precursor for Heterocyclic Synthesis:
The aniline moiety is a key nucleophile in the construction of various nitrogen-containing heterocycles, which are prevalent in drug molecules. For instance, it can be used in reactions like the Skraup synthesis of quinolines or the Friedländer annulation.
2. Intermediate for Bioactive Molecules:
The unique substitution pattern of 2-butoxy-5-methoxyaniline makes it an attractive building block for the synthesis of analogues of known bioactive compounds. The butoxy and methoxy groups can modulate properties such as solubility, metabolic stability, and receptor binding affinity.
Logical Flow for Application in Drug Discovery:
General application workflow in medicinal chemistry.
Conclusion
2-Butoxy-5-methoxyaniline represents a promising, albeit underutilized, intermediate in organic synthesis. The synthetic protocol detailed herein provides a robust and logical pathway to access this compound from readily available starting materials. The strategic rationale behind each step, from protection and regioselective functionalization to deprotection, offers a template for the synthesis of other polysubstituted anilines. The potential applications of this intermediate in the construction of complex heterocyclic systems highlight its value for researchers in drug discovery and materials science. As the demand for novel and diverse molecular scaffolds continues to grow, the exploration of such versatile building blocks will be crucial for advancing the frontiers of chemical synthesis.
ResearchGate. Synthesis of 5-alkoxy-oxazinones. [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]
Master Organic Chemistry. Reduction of Nitro Groups. [Link]
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
Tetrahedron Letters. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. [Link]
ResearchGate. The synthesis of substituted anilines, nitroarenes, and haloarenes from arylboronic acids. [Link]
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]
OSTI.GOV. A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. [Link]
ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
Google Patents. Synthesis method of substituted nitroaniline.
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]
YouTube. Preparation of Arylamines, Part 1: Reduction of Nitroarenes. [Link]
ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
ResearchGate. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
Royal Society of Chemistry. Synthesis of 2-alkoxy-8-hydroxyadenylpeptides: towards synthetic epitope-based vaccines. [Link]
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
Analytical methods for the characterization of 2-Butoxy-5-methoxyaniline
Application Note & Protocol Guide Executive Summary & Molecule Profile[1] This guide details the analytical characterization of 2-Butoxy-5-methoxyaniline , a specific dialkoxy-substituted aniline derivative used as a fin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary & Molecule Profile[1]
This guide details the analytical characterization of 2-Butoxy-5-methoxyaniline , a specific dialkoxy-substituted aniline derivative used as a fine chemical intermediate. Due to the electron-donating nature of the alkoxy groups at the ortho (2-position) and meta (5-position) relative to the amine, this molecule is electron-rich and susceptible to oxidation.
Accurate characterization requires a multi-modal approach: Spectroscopy for structural confirmation, Chromatography for related substance profiling, and Titration for absolute assay.
Attribute
Specification
Chemical Name
2-Butoxy-5-methoxyaniline
CAS Number
104179-24-0
Molecular Formula
Molecular Weight
195.26 g/mol
Physical State
Solid (Low melting point) or Oil (depending on purity)
Solubility
Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in water.
pKa (Predicted)
~4.5 - 5.0 (Aniline nitrogen)
Safety & Handling (Critical)
Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation), Skin Irritant.[1][2]
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent photo-oxidation (browning).
Protocol: All weighing must occur in a fume hood. Use nitrile gloves. Prepare solutions immediately before analysis. If the solid appears dark brown/purple, purification (recrystallization from EtOH/Water) is required before use as a reference standard.
Analytical Workflow Strategy
The following diagram illustrates the logical flow for full characterization, ensuring data integrity through orthogonal methods.
Figure 1: Orthogonal Analytical Workflow for Dialkoxy Anilines.
Protocol A: Structural Identification (NMR & MS)
Objective: Unequivocal confirmation of the substitution pattern (2-Butoxy vs. 5-Butoxy isomers).
Fragmentor Voltage: 100-130V (Low energy to preserve molecular ion).
Protocol B: Purity Analysis (HPLC-UV)
Challenge: Anilines are basic and can interact with silanols on silica columns, causing peak tailing.
Solution: Use a high-pH stable C18 column with an ammonium bicarbonate buffer. This keeps the aniline in its neutral (unprotonated) form, improving retention and peak symmetry.
5.1 Chromatographic Conditions
Parameter
Setting
Column
Waters XBridge C18 or Agilent Zorbax Extend-C18 ()
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (pH 9.5)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV at 240 nm (Primary), 280 nm (Secondary)
Injection Vol
5
5.2 Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Start
15.0
90
Ramp
20.0
90
Wash
20.1
5
Re-equilibrate
25.0
5
End
5.3 Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL.
Precaution: Analyze within 4 hours of preparation to avoid auto-oxidation.
Why this method? HPLC provides relative purity (% area). Titration provides absolute mass balance, accounting for inorganic salts or moisture which HPLC misses. This is the "Gold Standard" for aromatic amines.
6.1 Principle
Primary aromatic amines react quantitatively with nitrous acid (
) at to form diazonium salts. The endpoint is detected potentiometrically or using an external starch-iodide indicator.
6.2 Reagents
Titrant: 0.1 M Sodium Nitrite (
) VS.
Solvent: Dilute Hydrochloric Acid (approx. 1 M).
Catalyst: Potassium Bromide (KBr) - 1g (Accelerates the reaction).
Electrode: Double Platinum Electrode or Platinum-Calomel pair.
6.3 Procedure
Weigh: Accurately weigh ~250 mg of 2-Butoxy-5-methoxyaniline into a titration beaker.
Dissolve: Add 50 mL of dilute HCl and 1g KBr. Stir until dissolved.
Cool: Immerse beaker in an ice bath. Temperature must be maintained between
.
Titrate: Titrate with 0.1 M
slowly.
Note: The reaction is slow near the endpoint. Wait 30-60 seconds between additions near the inflection point.
Calculation:
: Volume of titrant (L)
: Molarity of
: 195.26 g/mol
: Weight of sample (g)
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11139508 (Related Structure: 2-Iodo-5-methoxyaniline).[Link]
Vogel, A. I. (1989).Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
Application Note: Kinetic Characterization of 2-Butoxy-5-methoxyaniline (CAS 104179-24-0)
[1] Abstract & Scope This technical guide details the experimental protocols for determining the reaction kinetics of 2-Butoxy-5-methoxyaniline (CAS 104179-24-0) . As a polysubstituted aniline derivative featuring both s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This technical guide details the experimental protocols for determining the reaction kinetics of 2-Butoxy-5-methoxyaniline (CAS 104179-24-0) . As a polysubstituted aniline derivative featuring both steric bulk (2-butoxy) and electronic competition (ortho-donation vs. meta-induction), this molecule exhibits complex nucleophilic behavior that cannot be accurately predicted by Hammett substituent constants alone.[1]
This document provides a validated workflow for:
N-Acetylation Kinetics: Determining the nucleophilicity relative to aniline using pseudo-first-order UV-Vis spectrophotometry.
Diazotization Stability: Characterizing the rate of diazonium salt formation and decomposition for azo-coupling applications.
Thermodynamic Parameter Extraction: Calculating Activation Energy (
5-Methoxy Group (Meta): Located meta to the amine, the resonance effect cannot directly delocalize onto the nitrogen. The dominant influence is the Inductive (-I) electron-withdrawing effect, which slightly decreases basicity.[1]
Hypothesis: The reaction rate (
) will be distinct from simple alkoxy-anilines due to the "Ortho-Push / Meta-Pull" electronic conflict combined with the steric gatekeeping of the butoxy tail.[1]
Visualizing the Reaction Pathways[7]
The following diagram illustrates the two primary kinetic pathways covered in this protocol: N-Acetylation (Nucleophilic Acyl Substitution) and Diazotization.[1]
Figure 1: Kinetic pathways for 2-Butoxy-5-methoxyaniline.[1] Path A represents the acetylation protocol, while Path B represents the diazotization workflow.
Protocol A: Determination of N-Acetylation Kinetics
Objective: Measure the second-order rate constant (
) for the reaction with acetic anhydride.
Methodology: Pseudo-First-Order Conditions
To simplify the integrated rate law, the concentration of acetic anhydride
is maintained at a large excess () relative to the aniline .
M solution of 2-Butoxy-5-methoxyaniline in Acetonitrile.
Prepare a
M solution of Acetic Anhydride in Acetonitrile.
Baseline Scan:
Scan the aniline stock (200–400 nm) to determine
. The aniline usually absorbs around 280–300 nm.[1] The product (acetanilide) will have a hypsochromic (blue) shift or intensity change. Select a wavelength where the change in absorbance () is maximal.
Objective: Determine the stability of the diazonium species, critical for azo-dye synthesis or Sandmeyer reactions.[1]
Experimental Logic
Diazotization involves the reaction of the amine with nitrosonium ion (
).[8] This reaction is pH-dependent and often diffusion-controlled.[1] We measure the decomposition rate of the formed diazonium salt.
Procedure
Dissolution: Dissolve 1.0 mmol of 2-Butoxy-5-methoxyaniline in 10 mL of 1.0 M HCl. Cool to 0–5°C in an ice bath.
Nitrosation: Add 1.05 equivalents of NaNO
(aq) dropwise.
Starch-Iodide Test: Confirm excess HNO
using starch-iodide paper (turns blue/black).[1][9]
Decomposition Assay:
Transfer an aliquot of the cold diazonium solution to a UV cuvette held at 25°C (thermal shock).
Monitor the decrease in the diazonium absorbance band (typically 350–400 nm) or the evolution of nitrogen gas (volumetric method) if concentration allows.
(e.g., < -100 J/mol[1]·K) confirms an associative mechanism (A-S_E2) typical of anhydride attacks, validating the steric influence of the 2-butoxy group.
Summary of Expected Results
Parameter
Symbol
Expected Trend vs. Unsubstituted Aniline
Mechanistic Cause
Rate Constant
Lower
Steric hindrance of 2-butoxy group outweighs electronic donation.[1]
Activation Energy
Higher
Increased energy barrier to form the tetrahedral intermediate.
Entropy of Act.
More Negative
Higher ordering required in TS to accommodate the butyl chain.
Workflow Diagram
Figure 2: Operational workflow for kinetic characterization.
References
American Chemical Society (ACS). (2015). Denitrification Combined with Diazotization of Anilines. Organic Process Research & Development. Retrieved from [Link]
MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification. Retrieved from [Link]
Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Dissertations. Retrieved from [Link]
Technical Support Center: Purification of 2-Butoxy-5-methoxyaniline
Welcome to the technical support center for the purification of 2-Butoxy-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Butoxy-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of 2-Butoxy-5-methoxyaniline.
Question 1: My sample of 2-Butoxy-5-methoxyaniline is dark-colored (brown or black). What causes this discoloration and how can I fix it?
Answer:
Discoloration in anilines, including 2-Butoxy-5-methoxyaniline, is almost always due to oxidation. The amino group is susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal impurities. This process forms highly colored polymeric impurities.[1][2]
Causality: The lone pair of electrons on the nitrogen atom in the aniline moiety makes the molecule susceptible to oxidation. Oxidizing agents can abstract a hydrogen atom from the amine, leading to the formation of radical species that can then polymerize or form other colored compounds like quinone-imines.
Troubleshooting Steps:
Initial Assessment: Before attempting purification, it's crucial to assess the extent of degradation. Run a Thin Layer Chromatography (TLC) to see if you have a single dark spot at the baseline (polymeric impurities) and a main product spot.
Activated Carbon Treatment: A common first step for removing colored impurities is treatment with activated carbon.
Dissolve the crude 2-Butoxy-5-methoxyaniline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
Stir the suspension for 15-30 minutes.
Filter the mixture through a pad of Celite® to remove the activated carbon.
Wash the Celite® pad with fresh solvent to recover any adsorbed product.
Evaporate the solvent under reduced pressure.
Purification of the Decolorized Material: After the charcoal treatment, you will likely need to proceed with either column chromatography or recrystallization to remove non-colored impurities.
Question 2: I'm trying to purify 2-Butoxy-5-methoxyaniline by silica gel column chromatography, but I'm getting poor recovery and streaking on TLC. What's happening?
Answer:
This is a classic issue when purifying basic compounds like anilines on acidic silica gel. The amine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption, tailing of the spot on TLC, and poor separation.[3]
Causality: The basic nitrogen atom of the aniline can be protonated by the acidic silanol groups on the silica surface, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in poor elution and recovery.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting amine purification by chromatography.
Detailed Protocols:
Protocol 2.1: Column Chromatography with a Basic Modifier
Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 0.5-1% triethylamine (TEA) or ammonia solution.
Equilibrate your silica gel column with this modified mobile phase before loading your sample.
Dissolve your crude 2-Butoxy-5-methoxyaniline in a minimum amount of the mobile phase and load it onto the column.
Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.
Protocol 2.2: Purification using Alumina
Choose the appropriate activity grade of neutral or basic alumina. For many applications, Brockmann activity II or III is a good starting point.
Pack the column with the alumina using a suitable non-polar solvent like hexane.
Load your sample and elute with a gradient of a more polar solvent, such as ethyl acetate or dichloromethane.
Question 3: I've purified my 2-Butoxy-5-methoxyaniline, and it looks clean by TLC, but it starts to discolor again after a few days. How can I improve its stability?
Answer:
The inherent reactivity of the aniline functional group means that even in a purified state, 2-Butoxy-5-methoxyaniline can be susceptible to degradation upon exposure to air and light.[1] Proper storage and handling are critical to maintaining its purity.
Best Practices for Storage and Handling:
Parameter
Recommendation
Rationale
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
Prevents oxidation by atmospheric oxygen.
Temperature
Store in a cool, dark place, preferably in a refrigerator or freezer.
Use an amber glass vial or a container wrapped in aluminum foil.
Protects the compound from light, which can catalyze oxidation.[1]
Purity
Ensure the compound is free of trace metals from the synthesis (e.g., palladium or iron).
Transition metals can catalyze oxidation reactions.
Pro-Tip: For long-term storage, consider converting the aniline to its hydrochloride salt. The salt is generally more stable and less prone to oxidation.[2] You can regenerate the free base by treating the salt with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent when you need to use it.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-Butoxy-5-methoxyaniline?
A1: The impurity profile will depend on the synthetic route. A common synthesis involves the reduction of a nitro group. In this case, you might find:
Intermediates from the reduction: e.g., nitroso or hydroxylamine species.
Oxidation/degradation products: As discussed above, these are often colored, polymeric materials.[2]
Catalyst residues: If a metal catalyst like Palladium on carbon (Pd/C) was used for hydrogenation, trace amounts of palladium might be present.[5]
Q2: What is a good solvent system for recrystallizing 2-Butoxy-5-methoxyaniline?
A2: A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a moderately polar compound like 2-Butoxy-5-methoxyaniline, consider the following:
Single solvent systems: Isopropanol, ethanol, or toluene.
Two-solvent systems: A combination of a soluble solvent and an anti-solvent. For example, dissolving the compound in a minimal amount of hot ethyl acetate or dichloromethane and then slowly adding hexanes or heptane until turbidity is observed, followed by cooling.
Technical Support Center: Recrystallization of 2-Butoxy-5-methoxyaniline
Case ID: REC-104179-24-0 Subject: Purification Protocol & Troubleshooting for 2-Butoxy-5-methoxyaniline Assigned Specialist: Senior Application Scientist Status: Active Executive Summary You are accessing the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: REC-104179-24-0
Subject: Purification Protocol & Troubleshooting for 2-Butoxy-5-methoxyaniline
Assigned Specialist: Senior Application Scientist
Status: Active
Executive Summary
You are accessing the technical support hub for 2-Butoxy-5-methoxyaniline (CAS: 104179-24-0).[1] This guide addresses the specific physicochemical challenges of purifying this intermediate, which features a lipophilic butoxy tail and a polar amino/methoxy core.
The primary challenge with this compound is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to the flexibility of the butyl chain and its low melting point threshold. Our protocol prioritizes controlled supersaturation to mitigate this.
Module 1: Solvent System Selection
Q: Which solvent system should I use?
A: We recommend a Binary Solvent System (Anti-Solvent Method) . Single solvents often fail to provide the necessary yield/purity balance for this specific alkoxy-aniline.
System
Composition
Role
Recommendation Level
Primary
Methanol / Water
Methanol dissolves the aniline; Water acts as the anti-solvent to force precipitation.
High (Standard)
Secondary
Ethanol / Water
Similar to Methanol but slightly less polar; better if the compound is too soluble in Methanol.
High (Alternative)
Lipophilic
Ethyl Acetate / Hexane
Used if the primary impurity is highly polar or if the compound is retained in the mother liquor.
Medium
Technical Insight:
The butoxy group (C4 chain) imparts significant hydrophobicity compared to simple anisidines. While the amino and methoxy groups are polar, the butyl tail disrupts crystal lattice formation. Water is a strong anti-solvent here, but it must be added slowly to prevent the formation of an amorphous oil.
A Senior Application Scientist's Guide to the Biological Activity of Aniline Derivatives
Introduction: The Versatile Scaffold of Aniline Derivatives in Drug Discovery Aniline, a simple aromatic amine, serves as a foundational scaffold for a vast array of derivatives with significant applications in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile Scaffold of Aniline Derivatives in Drug Discovery
Aniline, a simple aromatic amine, serves as a foundational scaffold for a vast array of derivatives with significant applications in medicinal chemistry. The versatility of the aniline ring allows for substitutions that can dramatically alter its electronic properties, lipophilicity, and steric profile. These modifications, in turn, give rise to a wide spectrum of biological activities, making aniline derivatives a subject of intense research in the quest for novel therapeutic agents.[1][2] Their utility is demonstrated in their development as antimicrobial, antioxidant, and anticancer agents.[2][3]
However, it is crucial to acknowledge that the aniline moiety itself can be associated with toxicity concerns. When metabolized, particularly by cytochrome P450 enzymes in the liver, anilines can form reactive metabolites that may lead to cellular damage.[4] This underscores the importance of careful molecular design and rigorous toxicological evaluation in the development of aniline-based therapeutics. This guide will provide a comparative analysis of the anticancer, antimicrobial, and antioxidant activities of various aniline derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The fight against cancer has greatly benefited from the development of aniline-based compounds. These derivatives can exert their cytotoxic effects through diverse mechanisms, including the induction of DNA damage, generation of reactive oxygen species (ROS), and the inhibition of key cellular pathways involved in cancer progression.[5]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Aniline derivatives have been shown to initiate cancer cell death through several pathways. One common mechanism involves the generation of ROS, which leads to oxidative stress and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[5] For instance, a novel aniline derivative, PA, was found to promote apoptosis in non-small cell lung cancer cells by increasing ROS levels and activating the PI3K/AKT/mTOR pathway.[6] Other derivatives, such as aniline mustards, directly damage DNA, which also pushes the cell towards apoptosis.[5] Furthermore, benzothiazole aniline (BTA) derivatives have demonstrated selective cytotoxic activity against a range of tumor cell lines.[7][8]
The structure of the aniline derivative plays a critical role in its anticancer potency. Studies on structure-activity relationships (SAR) have revealed that the type and position of substituent groups on the aniline ring can significantly influence cytotoxicity. For example, compounds with an electron-donating methoxy group have shown higher activity than those with an electron-withdrawing nitro group.[9] Similarly, the presence of halogens like chlorine can enhance the antitumor activity of BTA derivatives against various cancer cell lines.[8]
Comparative Analysis of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer activity of a compound, representing the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
This table presents a selection of data from the cited literature to illustrate the range of activities.
As the data indicates, subtle structural changes can lead to orders of magnitude differences in cytotoxic potency. The 9-anilinoacridine derivative, for instance, shows exceptionally high potency against leukemia cells.[5] Benzothiazole aniline derivatives and their platinum complexes have also demonstrated significant and selective inhibitory effects, particularly against liver cancer cells.[10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[5]
Causality: This assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[5]
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
Compound Treatment: Prepare serial dilutions of the aniline derivatives. Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, such as DMSO).[5]
Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours.[5]
MTT Addition: After incubation, remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours to allow formazan crystal formation.[5]
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC50 value.[11]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Aniline derivatives have a long history in antimicrobial chemotherapy, with the sulfanilamide-based sulfa drugs being a prime example.[1] Modern research continues to explore novel aniline structures to overcome growing antimicrobial resistance.
Mechanism of Action: Disrupting Microbial Survival
The antimicrobial effects of aniline derivatives are varied. They can disrupt the synthesis of the microbial cell wall, interfere with the synthesis of essential nucleic acids, or inhibit crucial enzyme activity.[1] For instance, sulfa drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme vital for folic acid synthesis in bacteria. Without folic acid, bacteria cannot produce the necessary nucleotides and amino acids for survival.[1] Other derivatives may have different targets, and their efficacy can be enhanced by structural modifications.
Comparative Analysis of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This table is based on data against Vibrio species, demonstrating how halogen substitution and positioning affect activity.[12]
The data shows that trifluoro-anilines like ACNBF exhibit potent activity against Vibrio species.[12] Some of these compounds demonstrate rapid bactericidal activity, achieving nearly complete eradication of bacteria within 30 minutes at effective concentrations.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method determines the lowest concentration of a substance that inhibits microbial growth. By exposing a standardized number of bacteria to serial dilutions of the test compound, one can visually identify the concentration at which growth is prevented.
Step-by-Step Protocol:
Prepare Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aniline derivatives in a cation-adjusted Mueller-Hinton broth.
Inoculation: Add the standardized bacterial inoculum to each well.
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a quality control.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is implicated in numerous diseases. Aniline derivatives can act as antioxidants by scavenging free radicals.[13]
Mechanism of Action: Radical Scavenging
The antioxidant activity of aniline derivatives is often attributed to the ability of the amino (-NH2) group to donate a hydrogen atom to a free radical, thereby neutralizing it.[14] The ease with which this hydrogen is donated influences the compound's antioxidant potential.
Structure-activity relationship studies have shown that the number and position of active groups (like -NH2) are critical.[14] More active groups generally lead to higher antioxidant activity. The position also matters, with ortho-substituted anilines often being more active due to their ability to form intramolecular hydrogen bonds, followed by para and then meta positions.[13][14]
Comparative Analysis of Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. The EC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
Compound Series
Key Structural Feature
Antioxidant Activity Trend (DPPH Assay)
Reference
Aniline Derivatives
-NH2 group
Generally less active than corresponding phenols in DPPH assay due to higher N-H bond dissociation energy.
This table summarizes general SAR trends from the literature.
Interestingly, while phenolic compounds tend to be more potent in the DPPH assay due to the lower bond dissociation energy of the O-H bond compared to the N-H bond, aniline derivatives show greater activity in hydrogen peroxide (H2O2) scavenging assays due to their reduction properties.[13][14]
Causality: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically. The degree of color change is proportional to the scavenging potential of the test compound.[15]
Step-by-Step Protocol:
Prepare Solutions: Create a stock solution of DPPH in methanol and various concentrations of the aniline derivative to be tested.
Reaction Mixture: In a cuvette or 96-well plate, mix the DPPH solution with the test compound solution.
Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
Measurement: Measure the absorbance of the solution at approximately 517 nm against a blank.
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
EC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 value.
Workflow for DPPH Assay
Caption: Workflow of the DPPH assay for antioxidant capacity.
Conclusion and Future Outlook
Aniline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As this guide has illustrated, their efficacy as anticancer, antimicrobial, and antioxidant agents is intimately linked to their chemical structure. The strategic placement of various functional groups can fine-tune their activity, selectivity, and even their mechanism of action.
Future research will undoubtedly focus on optimizing these structure-activity relationships to develop derivatives with enhanced potency and improved safety profiles. The integration of computational modeling with traditional synthesis and biological evaluation will be crucial in designing next-generation aniline-based therapeutics that can effectively address the challenges of cancer, infectious diseases, and conditions related to oxidative stress. The detailed protocols provided herein serve as a foundational framework for researchers to reliably evaluate and compare the biological activity of novel aniline derivatives, ensuring the continued advancement of this vital area of drug discovery.
References
ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Retrieved from [Link]
ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]
JETIR. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]
He, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules. Available from: [Link]
ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]
Mhlongo, S., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. Available from: [Link]
Sivakamavalli, J., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics. Available from: [Link]
Kim, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals. Available from: [Link]
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
RJPBCS. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Retrieved from [Link]
ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on.... Retrieved from [Link]
Filo. (n.d.). Aniline derivatives as antimicrobial agent. Retrieved from [Link]
MDPI. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Retrieved from [Link]
ACS Publications. (2018). Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Retrieved from [Link]
Bentham Science. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Retrieved from [Link]
NIH. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
NIH. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
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Executive Summary & Chemical Profile Direct Directive: Do not treat 2-Butoxy-5-methoxyaniline as standard organic waste. As an alkoxy-aniline derivative, this compound possesses distinct toxicological profiles—specifical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Direct Directive: Do not treat 2-Butoxy-5-methoxyaniline as standard organic waste. As an alkoxy-aniline derivative, this compound possesses distinct toxicological profiles—specifically the risk of methemoglobinemia via skin absorption and high aquatic toxicity—that mandate strict thermal destruction protocols.
This guide replaces generic "solvent waste" procedures with a targeted containment and disposal workflow designed to prevent cross-contamination and environmental release.
Chemical Identity & Risk Assessment
Note: This compound is often a custom synthesis intermediate. Always verify the CAS on your specific container, as isomeric variations affect regulatory listing.
Property
Specification / Hazard Profile
Chemical Class
Alkoxy-substituted Aniline (Aromatic Amine)
Primary Hazards
Acute Toxicity (Oral/Dermal/Inhalation): High risk of methemoglobinemia (interference with blood oxygen transport).Sensitizer: Potential skin sensitizer.Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Physical State
Typically Solid (crystalline) or viscous liquid depending on purity/temperature.
Incompatibilities
Acids: Exothermic reaction forming anilinium salts.Oxidizers: High fire risk; potential formation of nitro-compounds.Aldehydes/Ketones: Formation of imines (Schiff bases).
Waste Code (RCRA)
D001 (Ignitable - if in flammable solvent) or Characteristic Toxic . Treat as Hazardous Waste.[1]
Pre-Disposal Stabilization & Segregation
The "Self-Validating" Safety Rule: Before moving waste, you must validate that the receiving container is chemically compatible.
Protocol 2.1: Segregation Logic
NEVER mix with acidic waste streams (e.g., H₂SO₄, HCl). This generates heat and potentially precipitates salts that clog waste lines.
NEVER mix with oxidizing agents (e.g., Peroxides, Permanganates). This creates an immediate fire/explosion hazard.
ALWAYS segregate into the "Toxic Organic / Nitrogenous Waste" stream.
Protocol 2.2: Quenching (Only if Reactive Residues Present)
If the 2-Butoxy-5-methoxyaniline is part of a reaction mixture containing unreacted acyl chlorides or anhydrides:
Slowly add Methanol to quench the active electrophiles.
Phase A: Solid Waste (Pure Substance or Contaminated Solids)
Containment: Place solid waste (weigh boats, contaminated gloves, pure crystals) into a clear, 6-mil polyethylene bag .
Double Bagging: Seal the first bag and place it inside a second bag to prevent micro-particle migration.
Labeling: Affix a "Hazardous Waste" label to the outer bag. Explicitly write: "Toxic Solid - Aniline Derivative."
Storage: Place the sealed bag into a wide-mouth HDPE drum (Satellite Accumulation Area).
Phase B: Liquid Waste (Mother Liquors / Solvents)
Solvent Selection: Ensure the waste solvent is compatible (e.g., Ethanol, Dichloromethane, Ethyl Acetate).
Transfer: Use a funnel with a splash guard. Pour slowly to avoid splashing.
Container: Use Amber Glass or HDPE carboys. Avoid metal containers if the waste is potentially corrosive or wet.
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Labeling: Mark as "Flammable/Toxic Organic Waste." List "2-Butoxy-5-methoxyaniline" as a constituent.
Visual Workflow: Decision Tree
The following diagram illustrates the critical decision points for disposing of aniline derivatives.
Figure 1: Decision matrix for the segregation and packaging of alkoxy-aniline waste streams.
Emergency Procedures (Spill Management)
In the event of a spill, immediate action is required to prevent dermal absorption and environmental release.[2]
Scenario
Response Protocol
Minor Spill (<50 mL/g)
1. Evacuate immediate area.2. Don PPE: Nitrile gloves (double gloved) , lab coat, safety goggles.3. Absorb liquid with vermiculite or sand . Do not use sawdust (fire hazard with anilines).4. Scoop into a waste jar and label as hazardous.
Major Spill (>50 mL/g)
1. Evacuate the lab immediately. 2. Alert EHS/Security.3. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to toxic vapor potential.4. Prevent flow into drains/sewers.[1][5]
Skin Contact
1. Immediate Flush: Wash with soap and water for 15 minutes.2. Seek Medical Attention: Monitor for signs of methemoglobinemia (blue lips/nails, dizziness) which can be delayed 2-4 hours.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Anisidine Derivatives (General Class). PubChem. Available at: [Link] (Accessed Oct 26, 2023).
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. Available at: [Link]